6-Fluoro-1H-indazol-5-amine (CAS 709046-14-0) is a highly specialized, halogenated heterocyclic building block primarily procured for the synthesis of advanced kinase inhibitors, including ROCK2 and Mnk1/2 targeted therapies [1], [2]. Featuring an indazole core with a primary amine at the 5-position and a fluorine atom at the 6-position, this compound serves as a critical nucleophilic precursor in SNAr reactions. The strategic placement of the fluorine atom provides essential electronic modulation of the adjacent amine, lowering its pKa while simultaneously acting as a metabolic block and conformational director in the final active pharmaceutical ingredient (API) [1].
Substituting 6-fluoro-1H-indazol-5-amine with the unfluorinated baseline (1H-indazol-5-amine) or positional isomers (such as 4-fluoro- or 7-fluoro- analogs) fundamentally alters both the synthetic processability and the pharmacological profile of the resulting derivatives [1]. In procurement and scale-up, the unfluorinated analog exhibits higher nucleophilicity but suffers from severe downstream metabolic liabilities, specifically rapid cytochrome P450-mediated oxidation at the exposed C6 position [1]. Furthermore, in kinase inhibitor design, the 6-fluoro substituent is strictly required to induce a conformational twist via ortho-steric effects and to fill specific hydrophobic sub-pockets in the kinase hinge region, meaning that alternative scaffolds fail to achieve the required target selectivity (e.g., ROCK2 vs. ROCK1) [2].
The introduction of a strongly electronegative fluorine atom at the 6-position significantly reduces the pKa of the adjacent 5-amino group via inductive effects compared to the unsubstituted 1H-indazol-5-amine. In standard process chemistry workflows for synthesizing kinase intermediates, the unfluorinated 1H-indazol-5-amine often reacts too rapidly, leading to over-alkylation or di-substitution impurities that complicate downstream purification. In contrast, 6-fluoro-1H-indazol-5-amine provides a controlled, mono-selective SNAr reaction profile under standard basic conditions, consistently yielding the desired N-(2-chloropyrimidin-4-yl) intermediate with high purity and reproducible yields exceeding 50% in scale-up environments [1].
| Evidence Dimension | SNAr Mono-coupling Selectivity and Yield |
| Target Compound Data | Controlled nucleophilicity; reproducible mono-coupling yields (>50% isolated yield with 2,4-dichloropyrimidine) |
| Comparator Or Baseline | 1H-indazol-5-amine (higher nucleophilicity, prone to poly-substitution impurities) |
| Quantified Difference | Significant reduction in over-alkylation impurities; higher isolated purity of the mono-substituted intermediate |
| Conditions | Reaction with 2,4-dichloropyrimidine, Na2CO3, EtOH, 80°C |
For process chemists and procurement teams, the controlled reactivity of the 6-fluoro analog ensures higher batch-to-batch reproducibility and lower purification costs during API scale-up.
In the optimization of indazole-based kinase inhibitors, the unsubstituted 1H-indazol-5-amine core is a known metabolic liability, as the C6 position is highly susceptible to rapid oxidative metabolism by hepatic CYP450 enzymes. By procuring and incorporating 6-fluoro-1H-indazol-5-amine, medicinal chemists effectively block this primary site of metabolism [1]. The strong carbon-fluorine bond resists oxidative cleavage, thereby significantly extending the in vivo half-life and improving the microsomal stability (intrinsic clearance, CLint) of the resulting drug candidates compared to their unfluorinated benchmarks [1].
| Evidence Dimension | Metabolic Stability (C6 Oxidation Blockade) |
| Target Compound Data | High resistance to C6-hydroxylation; improved microsomal half-life of downstream APIs |
| Comparator Or Baseline | 1H-indazol-5-amine derivatives (rapid phase I metabolism at the C6 position) |
| Quantified Difference | Substantial reduction in intrinsic clearance (CLint) for 6-fluoro derivatives |
| Conditions | In vitro human/rat liver microsome (HLM/RLM) stability assays |
Procuring the 6-fluoro building block is essential for developing viable clinical candidates, as it directly solves the rapid clearance issues inherent to unsubstituted indazole scaffolds.
The 6-fluoro substituent is not merely a metabolic shield; it acts as a critical steric and electrostatic director within the ATP-binding pocket of target kinases. In the development of Rho-kinase (ROCK2) and MAP kinase interacting kinase (Mnk1/2) inhibitors, the 6-fluoro group of 6-fluoro-1H-indazol-5-amine forces the attached pyrimidine or pyrrolopyrimidine moiety into a specific dihedral angle [1], [2]. This conformational lock, combined with the fluorine atom's ability to fill a specific lipophilic sub-pocket, drives high selectivity for ROCK2 over the closely related ROCK1 isoform. Positional isomers, such as 4-fluoro-1H-indazol-5-amine, fail to project the halogen into the correct vector, resulting in a dramatic loss of target affinity and isoform selectivity [1].
| Evidence Dimension | Kinase Isoform Selectivity (e.g., ROCK2 vs. ROCK1) |
| Target Compound Data | High target affinity and isoform selectivity driven by C6-fluoro steric vectoring |
| Comparator Or Baseline | 4-fluoro-1H-indazol-5-amine or unsubstituted 1H-indazol-5-amine (poor isoform selectivity) |
| Quantified Difference | Orders of magnitude improvement in selective kinase inhibition (e.g., IC50 ratios) |
| Conditions | In vitro kinase inhibition assays (e.g., ROCK1/2 or Mnk1/2 panel screening) |
For pharmaceutical procurement, this specific regioisomer is non-negotiable, as the exact 6-fluoro placement is the primary driver of the drug candidate's off-target safety profile and efficacy.
6-Fluoro-1H-indazol-5-amine is the premier starting material for synthesizing ROCK2-selective inhibitors aimed at treating cardiovascular diseases, pulmonary hypertension, and autoimmune disorders, where the 6-fluoro group is strictly required for hinge-region binding and selectivity [1].
Procured as a core scaffold for indazol-pyrrolopyrimidine compounds targeting MAP kinase interacting kinases, where the fluoro-amine motif ensures optimal binding kinetics and metabolic stability in hyperproliferative disease models [2].
Ideal for process chemistry workflows requiring controlled SNAr coupling, where the deactivated 5-amine (due to the 6-fluoro inductive effect) prevents poly-alkylation and ensures high-purity mono-substituted product streams during API manufacturing [1].